molecular formula C16H13NO4S B14507138 2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 63735-41-1

2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14507138
CAS No.: 63735-41-1
M. Wt: 315.3 g/mol
InChI Key: KJTCRDMZLBUUAV-UHFFFAOYSA-N
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Description

2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione is a chemical compound with a complex structure that includes an isoindole core and a phenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The phenylmethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfoxide or sulfide.

    Substitution: The phenylmethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfoxides or sulfides .

Scientific Research Applications

2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione involves the inhibition of serine proteases. The phenylmethanesulfonyl group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inhibiting the enzyme’s activity . This mechanism is similar to that of other protease inhibitors, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of an isoindole core and a phenylmethanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

63735-41-1

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

2-(benzylsulfonylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO4S/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-22(20,21)10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

KJTCRDMZLBUUAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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